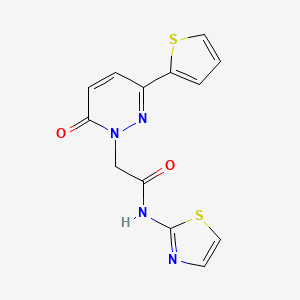
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, commonly known as a nucleoside analogue, is a vital compound in biochemistry. It comprises a purine base attached to a sugar moiety, forming a key building block of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions : The synthesis of 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one generally involves the condensation of the purine base with a protected ribose derivative under acidic conditions, followed by deprotection steps. Key reagents may include acetic anhydride, pyridine, and methanol.
Industrial Production Methods
: For large-scale production, the compound is often synthesized via enzymatic routes using nucleoside phosphorylases or via chemical synthesis involving protecting groups for the selective functionalization of the sugar and base components.
Análisis De Reacciones Químicas
Types of Reactions :
Oxidation
: The compound can undergo oxidation reactions leading to the formation of oxopurines.
Reduction
: Reduction of the carbonyl group in the sugar moiety can yield dihydro derivatives.
Substitution
: Nucleophilic substitution reactions can introduce various functional groups into the purine base.
Common Reagents and Conditions
: Oxidizing agents like hydrogen peroxide and reductants like sodium borohydride are commonly used. Substitution reactions often employ reagents like halogenating agents under basic conditions.
Major Products
: Oxidation yields oxopurine derivatives, reduction produces dihydro compounds, and substitution leads to functionalized purine derivatives.
Aplicaciones Científicas De Investigación
This compound plays a significant role in diverse fields:
Chemistry
: Studying the structure and function of nucleic acids.
Biology
: Examining DNA/RNA synthesis and repair mechanisms.
Medicine
: Developing antiviral and anticancer agents, particularly in the treatment of diseases like HIV and certain cancers.
Industry
: Utilized in biotechnology for genetic engineering and therapeutic developments.
Mecanismo De Acción
The mechanism by which this compound exerts its effects revolves around its incorporation into DNA/RNA chains, causing termination of chain elongation or incorporation of faulty bases. Its molecular targets include DNA/RNA polymerases and enzymes involved in nucleotide metabolism, disrupting nucleic acid synthesis pathways.
Comparación Con Compuestos Similares
Compared to other nucleoside analogues, 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one has unique structural attributes that enhance its binding affinity and specificity for certain enzymes. Similar compounds include adenosine, guanosine, and cytidine analogues, each exhibiting distinct biological activities and therapeutic potentials.
By exploring these aspects, it becomes clear how this compound contributes to the vast landscape of biochemical research and therapeutic application. What's next? Should we deep dive into one of these sections?
Propiedades
Número CAS |
22837-44-1 |
|---|---|
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1 |
Clave InChI |
YKBGVTZYEHREMT-SRQIZXRXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES isomérico |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
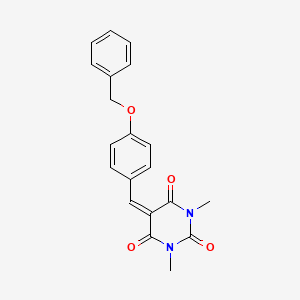
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761027.png)
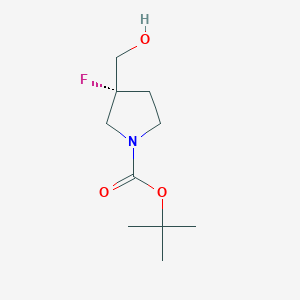
![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2761034.png)
![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)
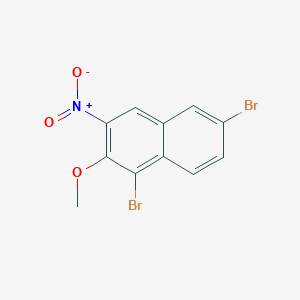
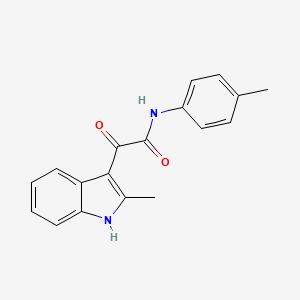
![N-(3,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2761039.png)
